Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
- Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
- Sodium 2-ethyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Comparison: Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs
Properties
Molecular Formula |
C7H8NNaO2S |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
sodium;2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO2S.Na/c9-7(10)5-3-11-6(8-5)4-1-2-4;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1 |
InChI Key |
PFUNKCYVWCEIIK-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C2=NC(CS2)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.